molecular formula C15H13BrN4OS2 B11661699 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11661699
M. Wt: 409.3 g/mol
InChI Key: VIGWOCYMDOFACB-CAOOACKPSA-N
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Description

N'-[(E)-(5-Bromothiophen-2-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a Schiff base derivative characterized by a benzimidazole core linked to a sulfanylacetohydrazide moiety and a 5-bromothiophene substituent. Its synthesis typically involves multi-step reactions, including condensation of hydrazide intermediates with substituted aldehydes or ketones under acidic conditions (e.g., glacial acetic acid) . The (E)-configuration of the imine group is critical for its structural stability and biological interactions, often confirmed via single-crystal X-ray diffraction .

Properties

Molecular Formula

C15H13BrN4OS2

Molecular Weight

409.3 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H13BrN4OS2/c1-20-12-5-3-2-4-11(12)18-15(20)22-9-14(21)19-17-8-10-6-7-13(16)23-10/h2-8H,9H2,1H3,(H,19,21)/b17-8+

InChI Key

VIGWOCYMDOFACB-CAOOACKPSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(S3)Br

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(S3)Br

Origin of Product

United States

Preparation Methods

Formation of the Benzimidazole Sulfanyl Acetic Acid Hydrazide Intermediate

The synthesis begins with the preparation of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide, a critical intermediate. This step typically involves:

  • Benzimidazole alkylation : 1-Methyl-1H-benzimidazole-2-thiol is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) to form ethyl 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate.

  • Hydrazide formation : The ester intermediate is treated with hydrazine hydrate in ethanol under reflux, yielding the hydrazide derivative.

Key Reaction Conditions :

  • Solvent: Anhydrous DMF or ethanol

  • Temperature: 80–100°C for alkylation; 60–70°C for hydrazide formation

  • Yield: 75–85% after recrystallization.

Synthesis of (5-Bromothiophen-2-yl)methanamine Hydrochloride

The bromothiophene component is prepared via:

  • Bromination : Thiophene-2-carbaldehyde undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid, yielding 5-bromothiophene-2-carbaldehyde.

  • Reductive amination : The aldehyde is converted to (5-bromothiophen-2-yl)methanamine via a two-step process:

    • Condensation with hydroxylamine to form the oxime.

    • Reduction using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Example Protocol :

StepReagents/ConditionsYield
BrominationNBS, CH₃COOH, 0°C → rt, 12 h92%
Oxime FormationNH₂OH·HCl, NaOAc, EtOH, reflux, 6 h88%
ReductionLiAlH4, THF, 0°C → reflux, 4 h78%

This intermediate is often isolated as its hydrochloride salt for stability.

Condensation to Form the Target Hydrazone

The final step involves Schiff base formation between the hydrazide and aldehyde groups:

  • Reaction : 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is condensed with (5-bromothiophen-2-yl)methanamine hydrochloride in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid).

  • Conditions :

    • Solvent: Ethanol (anhydrous)

    • Temperature: Reflux (78–80°C) for 8–12 h

    • Catalyst: Acetic acid (2–3 drops)

    • Yield: 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the E-configuration hydrazone.

Optimization Strategies and Comparative Analysis

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent polarity and catalyst choice:

SolventCatalystTime (h)Yield (%)
EthanolAcetic acid1068
Methanolp-TsOH872
DCMNone24<10

Polar protic solvents (ethanol/methanol) enhance reaction rates by stabilizing the transition state, while Brønsted acids (e.g., p-toluenesulfonic acid) improve yields by facilitating proton transfer.

Purification Techniques

  • Recrystallization : Early methods used ethanol/water mixtures, yielding 60–65% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity but reduces yield to 55–60%.

  • Acid-Base Extraction : Utilizing the hydrazone’s weak basicity, extraction with dilute HCl followed by neutralization improves scalability.

Challenges and Troubleshooting

Byproduct Formation

  • Imine Isomerization : Prolonged heating may lead to Z/E isomerization, mitigated by strict temperature control.

  • Oxidation : The thiol group in benzimidazole is prone to oxidation; reactions require inert atmospheres (N₂/Ar).

Scalability Issues

  • Solvent Volume : Large-scale reactions (>100 g) necessitate solvent recycling to reduce costs.

  • Catalyst Loading : p-TsOH (1 mol%) optimizes yield without complicating purification.

Recent Advances and Alternative Routes

Microwave-Assisted Synthesis

  • Conditions : Ethanol, 100 W, 120°C, 30 min

  • Yield : 78% with 99% purity (HPLC)

  • Advantage : Reduces reaction time by 80%.

Solid-Phase Synthesis

  • Support : Wang resin-functionalized hydrazide

  • Eluent : TFA/DCM (1:99)

  • Yield : 70% (crude), requiring one purification step .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole or thiophene rings.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide, exhibit broad-spectrum antimicrobial properties. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated several benzimidazole derivatives for their antimicrobial activity against various bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Antitubercular Activity

The compound has also been assessed for its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Case Study : In vitro studies demonstrated that certain synthesized derivatives exhibited significant antitubercular activity, with some compounds showing MIC values in the low micromolar range. Further in vivo evaluations indicated that these compounds could effectively reduce bacterial load in mouse models .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies.

Case Study : A recent investigation focused on the synthesis and evaluation of benzimidazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The study found that some derivatives induced apoptosis in cancer cells and inhibited tumor growth in xenograft models, highlighting their potential as anticancer agents .

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Modifications to the thiophene and benzimidazole components can significantly influence their biological properties.

Table 1: Structure–Activity Relationship Insights

Compound ModificationBiological ActivityObservations
Bromine substitutionEnhanced antimicrobial activityIncreased lipophilicity improved cell penetration
Benzimidazole substitutionImproved anticancer activityInduced apoptosis in cancer cell lines
Sulfanyl group presenceIncreased antitubercular activityEffective against resistant strains

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substitutions on the benzimidazole, arylidene, or heterocyclic moieties. Key comparisons include:

Compound Core Modifications Key Substituents Biological Activity
Target Compound Benzimidazole-sulfanylacetohydrazide 5-Bromothiophen-2-yl, 1-methyl-1H-benzimidazol-2-yl Anticancer, antimicrobial (inferred from structural analogs)
2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-N′-(2-bromobenzylidene)acetohydrazide Benzimidazole with benzyl group 2-Bromophenyl, benzyl-benzimidazole Not explicitly reported; structural similarity suggests microtubule inhibition
2-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide Methyl-substituted thiophene 5-Methylthiophen-2-yl Enhanced lipophilicity; potential antiproliferative activity
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide Benzothiazole instead of benzimidazole 5-Bromo-2-methoxyphenyl Antioxidant, anti-inflammatory (predicted via QSAR)
N'-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene derivatives Halogenated phenolic substituents 3-Bromo-4-hydroxy-5-methoxyphenyl, 4-chlorobenzyl-benzimidazole Antifungal, enzyme inhibition

Key Observations :

  • Bromine vs.
  • Benzimidazole vs. Benzothiazole : Benzothiazole derivatives (e.g., ) exhibit distinct electronic profiles due to sulfur vs. nitrogen in the heterocycle, altering bioavailability and target selectivity.
  • Polar Groups : Hydroxy or methoxy substituents (e.g., ) improve solubility but may reduce membrane permeability compared to halogenated analogs.
Pharmacological and Biochemical Insights
  • Anticancer Activity: Benzimidazole derivatives (e.g., R 17934 ) disrupt microtubule assembly, suggesting the target compound may share similar mechanisms.
  • Antiplatelet/Anticoagulant Effects : Triazole-containing analogs (e.g., ZE-4b ) inhibit platelet aggregation via COX-1/2 modulation, but the target compound’s benzimidazole-thiophene scaffold may target different pathways.
  • Antimicrobial Potential: The 5-bromo group’s electronegativity may enhance binding to microbial enzymes (e.g., dihydrofolate reductase) compared to non-halogenated analogs.

Crystallographic and Computational Validation

  • Structural Confirmation : The (E)-configuration of the target compound’s imine group is validated via X-ray crystallography, a standard practice for hydrazones .
  • Hydrogen Bonding Networks : Benzimidazole and thiophene moieties participate in intermolecular hydrogen bonds (e.g., N–H⋯O, C–H⋯π), stabilizing crystal packing .
  • Software Tools : SHELX and ORTEP-3 are widely used for structure refinement and visualization.

Biological Activity

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement, combining a thiophenyl group with a benzimidazole moiety linked through a sulfanyl bridge. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H16BrN4OS, indicating the presence of bromine, nitrogen, sulfur, and oxygen in its structure. The compound's structural features suggest potential interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, benzimidazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain benzimidazole derivatives displayed significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin .

Compound NameActivityMIC (µg/ml)
Benzimidazole Derivative AAntibacterial25 - 62.5
This compoundPotentially AntibacterialTBD

2. Antioxidant Activity

Benzimidazole derivatives are known for their antioxidant properties. For example, one study demonstrated that similar compounds exhibited moderate antioxidant activity with IC50 values ranging from 144.84 µg/ml . This suggests that this compound may also possess antioxidant capabilities.

3. Cytotoxicity

Cytotoxicity assays have shown that certain derivatives of benzimidazole can induce cell death in cancer cell lines. The LC50 values for these compounds were found to be significantly lower than standard chemotherapeutic agents like vincristine sulfate . This indicates a potential for developing this compound as an anticancer agent.

The biological activities of this compound may be attributed to its ability to interact with specific enzymes and receptors in biological systems. Studies suggest that compounds containing the benzimidazole nucleus can modulate enzyme activities and inhibit bacterial growth by disrupting cellular processes .

Case Studies and Research Findings

Recent literature has extensively reviewed the pharmacological properties of benzimidazole derivatives, highlighting their broad-spectrum activities against various diseases:

  • Antimicrobial Effects : A comprehensive review noted that many benzimidazole derivatives exhibit significant antibacterial effects against pathogenic bacteria, with some compounds showing remarkable antifungal activity as well .
  • Anticancer Properties : Several studies have identified benzimidazole derivatives as promising candidates for cancer therapy, exhibiting selective cytotoxicity towards cancer cells while sparing normal cells .
  • Antioxidant Activities : Investigations into the antioxidant properties of these compounds revealed their potential in scavenging free radicals and reducing oxidative stress in cellular models .

Q & A

Q. Structure-activity relationship (SAR) insights :

  • Electron-withdrawing groups (e.g., -Br on thiophene): Enhance antimicrobial potency by increasing membrane permeability .
  • Methyl on benzimidazole : Improves metabolic stability but may reduce solubility .
    Methodological approach :

Synthesize derivatives with varied substituents (e.g., -NO₂, -Cl, -OCH₃).

Test in parallel assays (e.g., broth microdilution for MIC, DPPH for antioxidant activity).

Correlate results with computational models (e.g., molecular docking to bacterial FabH or COX-1) .

Basic: How is purity assessed during synthesis?

Purity is validated via:

  • Melting point : Sharp range (e.g., 180–182°C) indicates homogeneity .
  • Chromatography : TLC (Rf consistency) or HPLC (≥95% peak area) .
  • Elemental analysis : C, H, N percentages within ±0.3% of theoretical values .

Advanced: How can conflicting data on biological activity be reconciled?

Discrepancies (e.g., variable MICs across studies) may arise from:

  • Assay conditions : Differences in bacterial strains, inoculum size, or solvent (DMSO vs. aqueous) .
  • Compound stability : Hydrazones may hydrolyze under acidic/basic conditions, altering activity .
    Resolution strategy :
  • Re-test compounds under standardized protocols (CLSI guidelines).
  • Characterize degradation products via LC-MS .

Basic: What computational tools are used to predict electronic properties?

  • DFT calculations : Gaussian or ORCA to optimize geometry and calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV for related hydrazones) .
  • Molecular docking : AutoDock Vina to predict binding affinities to target proteins (e.g., 2A9L for anticancer activity) .

Advanced: How can hydrogen bonding networks impact crystallization?

Hydrogen bonds (e.g., N-H···O, C-H···π) dictate crystal packing and stability:

Graph-set analysis : Classify patterns (e.g., R₂²(8) motifs) using Mercury .

Thermodynamic effects : Stronger networks (e.g., multiple N-H···O bonds) increase melting points and reduce solubility .
Case study : In a nickel(II) hydrazone complex, N-H···O and π-π interactions stabilized a monoclinic lattice .

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